

The Strategic Utility of 5-Chloro-2-methoxyisonicotinaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Chloro-2-methoxyisonicotinaldehyde
Cat. No.:	B1430941

[Get Quote](#)

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic motif, integral to the architecture of numerous therapeutic agents.^{[1][2]} Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a favored scaffold among medicinal chemists. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Within this context, **5-Chloro-2-methoxyisonicotinaldehyde** has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted therapies such as kinase inhibitors.^{[3][4]}

The presence of a chlorine atom at the 5-position offers a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.^[5] The methoxy group at the 2-position influences the electronic nature of the ring and can play a crucial role in directing metallation reactions for further functionalization. Finally, the aldehyde group at the 4-position is a versatile functional group that can be readily transformed into a wide array of other functionalities, including amines via reductive amination, which is a key step in the synthesis of many kinase inhibitors.^{[6][7]} This unique combination of functional groups makes **5-Chloro-2-**

methoxyisonicotinaldehyde a powerful precursor for the construction of complex molecular architectures with significant therapeutic potential.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of **5-Chloro-2-methoxyisonicotinaldehyde** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ ClNO ₂	[8]
Molecular Weight	171.58 g/mol	[8]
CAS Number	1060810-36-7	[8]
Appearance	Pale yellow solid	[8]
Melting Point	93-96 °C	[8]
Boiling Point	255.1 ± 35.0 °C (Predicted)	
Density	1.317 ± 0.06 g/cm ³ (Predicted)	
Storage	Store at 0-8 °C	

Synthetic Protocol: Preparation of **5-Chloro-2-methoxyisonicotinaldehyde**

The following protocol details a reliable method for the synthesis of **5-Chloro-2-methoxyisonicotinaldehyde** starting from 5-chloro-2-methoxy-4-methylpyridine.[8] This procedure involves an initial reaction to form an enamine intermediate, followed by oxidative cleavage to yield the desired aldehyde.

Materials:

- 5-chloro-2-methoxy-4-methylpyridine
- N,N-dimethylformamide (DMF)

- tert-butoxycarbonyl bis(dimethylamino)methane
- Tetrahydrofuran (THF)
- Sodium periodate (NaIO₄)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for flash chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of N,N-dimethylformamide (38 mL) and tert-butoxycarbonyl bis(dimethylamino)methane (7.0 mL, 33.9 mmol), add 5-chloro-2-methoxy-4-methylpyridine (20 mmol).
- Heat the reaction mixture to 120 °C and maintain for 2 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain a thick orange oil.
- Dissolve the resulting oil in tetrahydrofuran (40 mL).
- In a separate flask equipped with an overhead stirrer, prepare a slurry of sodium periodate in water (150 mL) and cool to 0 °C.
- Slowly add the THF solution from step 4 to the sodium periodate slurry at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir vigorously for 3 hours.
- Dilute the mixture with dichloromethane (150 mL) and filter to remove solids.

- Wash the collected solids with dichloromethane (2 x 150 mL).
- Separate the organic layer from the filtrate and wash it with a saturated sodium bicarbonate solution (50 mL).
- Neutralize the aqueous layer with solid sodium bicarbonate and back-extract with dichloromethane (100 mL).
- Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
- Purify the crude residue by flash chromatography on silica gel using a hexane to ethyl acetate gradient (0-40%) to afford **5-Chloro-2-methoxyisonicotinaldehyde** as a pale yellow solid.[8]

Diagram of Synthetic Workflow:

[Click to download full resolution via product page](#)

Synthesis of **5-Chloro-2-methoxyisonicotinaldehyde**.

Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Core Structure

The strategic placement of functional groups on **5-Chloro-2-methoxyisonicotinaldehyde** makes it an ideal starting material for the synthesis of complex heterocyclic systems, such as the core of anaplastic lymphoma kinase (ALK) inhibitors.[9][10] The following protocols outline a representative two-step synthesis of a key intermediate for such inhibitors, demonstrating the utility of this aldehyde in a Suzuki coupling followed by a reductive amination.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of **5-Chloro-2-methoxyisonicotinaldehyde** with a boronic ester to introduce an aryl substituent at the 5-position of the pyridine ring.

Materials:

- **5-Chloro-2-methoxyisonicotinaldehyde**
- Aryl boronic acid or boronic ester (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3)
- Solvent (e.g., 1,4-dioxane/water mixture)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a reaction vessel, add **5-Chloro-2-methoxyisonicotinaldehyde** (1.0 equiv), the aryl boronic ester (1.2 equiv), potassium carbonate (2.0 equiv), and the palladium catalyst (0.05 equiv).
- Purge the vessel with an inert gas (e.g., argon or nitrogen).
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-methoxyisonicotinaldehyde intermediate.

Protocol 2: Reductive Amination

This protocol details the reductive amination of the aldehyde intermediate with a primary amine to form a secondary amine, a common linkage in many kinase inhibitors.

Materials:

- 5-Aryl-2-methoxyisonicotinaldehyde (from Protocol 1)
- Primary amine (e.g., aniline or a substituted aniline derivative)
- Reducing agent (e.g., sodium triacetoxyborohydride, $\text{NaBH}(\text{OAc})_3$)
- Solvent (e.g., dichloromethane or 1,2-dichloroethane)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

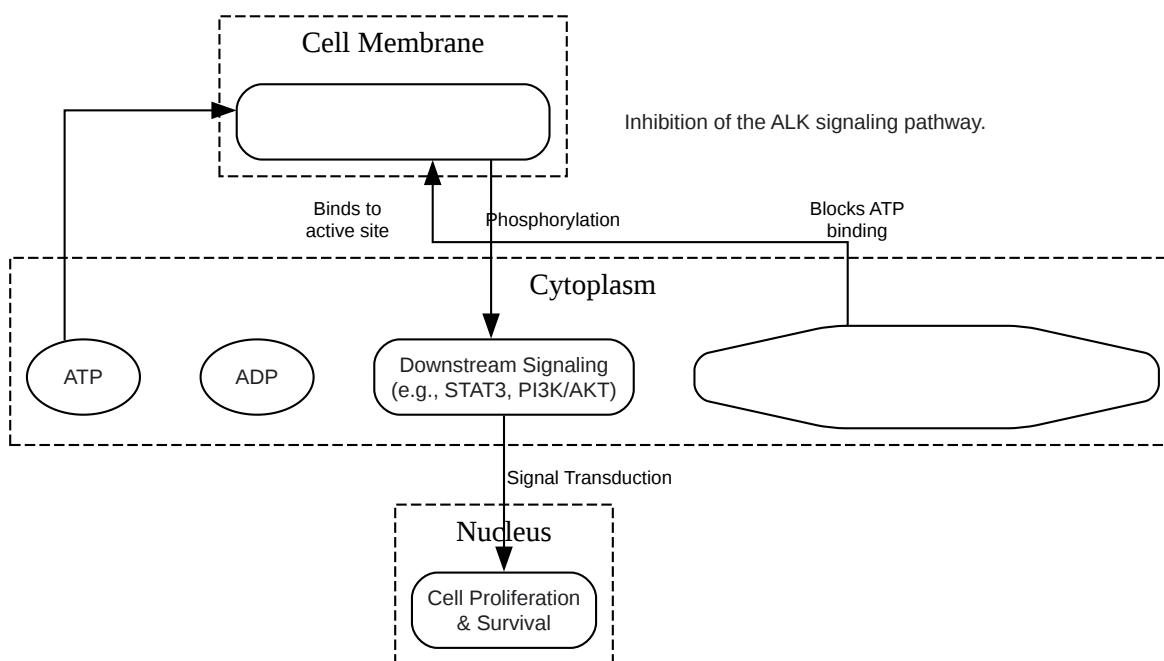
- Dissolve the 5-aryl-2-methoxyisonicotinaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in the chosen solvent.
- Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

- Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
- Once the reaction is complete, quench by the slow addition of a saturated sodium bicarbonate solution.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine product.

Diagram of Application in Kinase Inhibitor Synthesis:

Synthetic route to a kinase inhibitor core.

[Click to download full resolution via product page](#)


Synthetic route to a kinase inhibitor core.

Mechanism of Action: Targeting Anaplastic Lymphoma Kinase (ALK)

Many of the kinase inhibitors synthesized using **5-Chloro-2-methoxyisonicotinaldehyde**-derived scaffolds target anaplastic lymphoma kinase (ALK).^{[3][9]} ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in several cancers, most notably non-small cell lung cancer (NSCLC).^[4]

The synthesized inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling proteins. This blockage of the ALK signaling cascade ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven cancer cells.

Diagram of ALK Signaling Pathway Inhibition:

[Click to download full resolution via product page](#)

Inhibition of the ALK signaling pathway.

Conclusion

5-Chloro-2-methoxyisonicotinaldehyde is a strategically functionalized building block with significant applications in medicinal chemistry. Its unique combination of a reactive aldehyde, a handle for cross-coupling reactions, and a methoxy group for electronic modulation provides a powerful platform for the synthesis of complex, biologically active molecules. The protocols and applications detailed herein underscore its importance in the development of targeted

therapies, particularly in the field of kinase inhibitors. As the demand for novel and effective therapeutics continues to grow, the utility of such versatile chemical intermediates will undoubtedly continue to expand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbino.com]
- 6. A one-pot parallel reductive amination of aldehydes with heteroaromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 8. Page loading... [wap.guidechem.com]
- 9. The synthesis and evaluation of novel ALK inhibitors containing the sulfoxide structure - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01556H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Strategic Utility of 5-Chloro-2-methoxyisonicotinaldehyde in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1430941#use-of-5-chloro-2-methoxyisonicotinaldehyde-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com